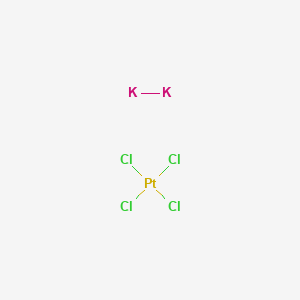
Potassiopotassium;tetrachloroplatinum
Description
Potassiopotassium;tetrachloroplatinum, also known as potassium tetrachloroplatinate(II), is a chemical compound with the formula K₂PtCl₄. This reddish-orange salt is an important reagent in the preparation of other coordination complexes of platinum. It consists of potassium cations and the square planar dianion PtCl₄²⁻ .
Properties
Molecular Formula |
Cl4K2Pt |
|---|---|
Molecular Weight |
415.1 g/mol |
IUPAC Name |
potassiopotassium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;;;+4/p-4 |
InChI Key |
JGYUKLXJSQTCHX-UHFFFAOYSA-J |
Canonical SMILES |
Cl[Pt](Cl)(Cl)Cl.[K][K] |
Origin of Product |
United States |
Preparation Methods
Potassiopotassium;tetrachloroplatinum is typically prepared by the reduction of potassium hexachloroplatinate(IV) with sulfur dioxide. The process involves dissolving platinum in aqua regia, removing nitre and acid, adding potassium chloride, and then filtering to obtain potassium tetrachloroplatinate precipitate . Industrial production methods often involve the use of waste materials such as tetraammineplatinum tetrachloroplatinate, which is heated in concentrated hydrochloric acid and then reacted with potassium chloride .
Chemical Reactions Analysis
Potassiopotassium;tetrachloroplatinum undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands on PtCl₄²⁻ can be displaced by other ligands.
Reduction Reactions: Treatment with alcohols, especially in the presence of a base, reduces PtCl₄²⁻ to platinum metal.
Complex Formation: Reaction with ammonia forms the anti-cancer drug cisplatin (cis-PtCl₂(NH₃)₂).
Scientific Research Applications
Potassiopotassium;tetrachloroplatinum has a wide range of applications in scientific research:
Nanomaterial Synthesis: It is used as a precursor to prepare platinum nanoparticles and mesoporous platinum nanospheres.
Catalysis: It serves as a catalyst for selective methane oxidation and in the synthesis of octahedral PtNi nanocrystals.
Energy Storage: It is used in the preparation of catalysts for hydrogen-air fuel cells.
Medical Applications: It is a starting material for the synthesis of cisplatin, an important anti-cancer drug.
Mechanism of Action
The mechanism of action of potassiopotassium;tetrachloroplatinum involves its ability to form coordination complexes with various ligands. In the case of cisplatin, the compound binds to DNA, causing crosslinking and ultimately inhibiting DNA replication and transcription, leading to cell death . This mechanism is crucial for its anti-cancer properties.
Comparison with Similar Compounds
Potassiopotassium;tetrachloroplatinum is similar to other platinum-based compounds such as:
Potassium hexachloroplatinate(IV): Used in similar applications but has different oxidation states and reactivity.
Sodium tetrachloroplatinate: Similar in structure but differs in solubility and reactivity.
Cisplatin: A direct derivative used in cancer treatment.
This compound is unique due to its specific reactivity and applications in both industrial and medical fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


